molecular formula C8H10N2O B14112556 3-ethanehydrazonoylphenol

3-ethanehydrazonoylphenol

Katalognummer: B14112556
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: USMISKWPNHPNQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethanehydrazonoylphenol is a phenolic derivative featuring a hydrazonoyl functional group (–NH–N=C–) attached to an ethyl-substituted aromatic ring. While direct studies on this compound are sparse in the provided evidence, structurally related hydrazonoylphenol derivatives (e.g., thiophene- and pyrazole-linked analogs) highlight its relevance in coordination chemistry and pharmaceutical research . Hydrazonoyl groups are known to enhance ligand-metal binding efficiency, while the phenol moiety contributes to solubility in polar solvents and hydrogen-bonding interactions. Applications may span catalysis, antimicrobial agents, and drug intermediates, though further studies are needed to confirm its specific roles.

Eigenschaften

IUPAC Name

3-ethanehydrazonoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-5,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMISKWPNHPNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanehydrazonoylphenol typically involves the reaction of 3-hydroxyacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for 3-ethanehydrazonoylphenol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-ethanehydrazonoylphenol with analogs from the provided evidence, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3-Ethanehydrazonoylphenol and Analogous Compounds

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Solubility Reactivity/Applications References
3-Ethanehydrazonoylphenol Phenol ring + ethyl hydrazonoyl group ~166 (estimated) Moderate in DMSO Ligand synthesis, potential bioactivity Inferred
7a () Pyrazolyl-thiophene with cyano group ~354 (calculated) Low in water Antimicrobial candidate
7b () Pyrazolyl-thiophene with carboxylate ~396 (calculated) Moderate in dioxane Chelation, drug intermediate
3-(6-Amino-1H-benzimidazol-2-yl)phenol () Benzimidazole-phenol hybrid 241 (calculated) Low in polar solvents Pharmaceutical intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Thiophene + methylamino-propanol ~199 (calculated) High in ethanol Impurity in drug synthesis

Key Observations:

Structural Complexity and Functional Groups: 3-Ethanehydrazonoylphenol’s simplicity (phenol + hydrazonoyl group) contrasts with 7a and 7b, which incorporate thiophene and pyrazole rings. These heterocycles enhance π-π stacking but reduce solubility . The benzimidazole-phenol hybrid () exhibits rigidity due to fused aromatic systems, likely increasing thermal stability compared to hydrazonoyl derivatives .

Solubility and Reactivity: Ethyl carboxylate in 7b improves solubility in organic solvents like dioxane, whereas 7a’s cyano group may favor nucleophilic reactions . Thiophene-based compounds () show higher solubility in alcohols, aligning with their role as synthetic intermediates .

Applications: 7a/7b are synthesized via sulfur-mediated cyclocondensation (), suggesting utility in heterocyclic chemistry for bioactive molecule design . Benzimidazole-phenol derivatives () are linked to pharmaceutical applications due to benzimidazole’s prevalence in drugs (e.g., antiparasitics) . Thiophene-amino alcohols () are regulated as impurities in USP standards, underscoring their relevance in drug quality control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.